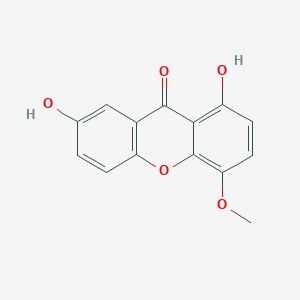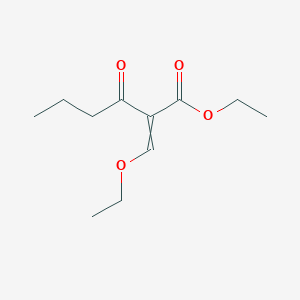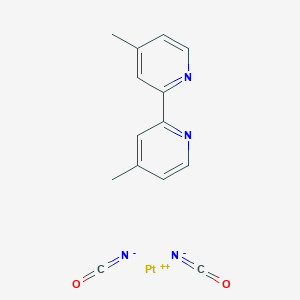
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is an organometallic compound that features a platinum center coordinated to two isocyano groups and a bipyridyl ligand with methyl substituents at the 4,4’ positions. This compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) typically involves the reaction of platinum precursors with 4,4’-dimethyl-2,2’-bipyridyl and isocyanide ligands. One common method includes the following steps:
Preparation of Platinum Precursor: A platinum(II) salt, such as platinum(II) chloride, is dissolved in a suitable solvent like dimethylformamide (DMF).
Addition of Bipyridyl Ligand: 4,4’-dimethyl-2,2’-bipyridyl is added to the solution, forming a platinum-bipyridyl complex.
Introduction of Isocyanide Ligands: Isocyanide ligands are then introduced to the reaction mixture, resulting in the formation of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The isocyanide ligands can be substituted with other ligands under appropriate conditions.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The bipyridyl ligand can coordinate with other metal centers, forming multinuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines and other nucleophiles. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coordination Reactions: Metal salts and suitable solvents like acetonitrile are often employed.
Major Products
Substitution Reactions: Products include new platinum complexes with different ligands.
Oxidation and Reduction: Products include platinum complexes in different oxidation states.
Coordination Reactions: Products include multinuclear metal complexes.
科学研究应用
Chemistry
In chemistry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used as a catalyst in various organic transformations. Its unique electronic properties make it an effective catalyst for reactions such as hydrogenation and cross-coupling.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species (ROS) makes it a candidate for photodynamic therapy.
Industry
In industry, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
作用机制
The mechanism of action of (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) involves its interaction with biological molecules and its ability to participate in redox reactions. The platinum center can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) under light irradiation, causing oxidative damage to cellular components.
相似化合物的比较
Similar Compounds
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) chloride
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) bromide
- (4,4’-dimethyl-2,2’-bipyridyl)platinum(II) iodide
Uniqueness
Compared to similar compounds, (4,4’-dimethyl-2,2’-bipyridyl-N,N’)bis(isocyanto)platinum(II) exhibits unique properties due to the presence of isocyanide ligands. These ligands enhance the compound’s electronic properties, making it more effective in catalytic and photochemical applications. The methyl substituents on the bipyridyl ligand also contribute to its stability and reactivity.
属性
CAS 编号 |
135568-20-6 |
|---|---|
分子式 |
C14H12N4O2Pt |
分子量 |
463.4 g/mol |
IUPAC 名称 |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;platinum(2+);diisocyanate |
InChI |
InChI=1S/C12H12N2.2CNO.Pt/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*2-1-3;/h3-8H,1-2H3;;;/q;2*-1;+2 |
InChI 键 |
VLMRDBVMRNCIJI-UHFFFAOYSA-L |
SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C(=[N-])=O.C(=[N-])=O.[Pt+2] |
同义词 |
(4,4'-dimethyl-2,2'-bipyridyl-N,N')bis(isocyanto)platinum(II) 4,4-DBBP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


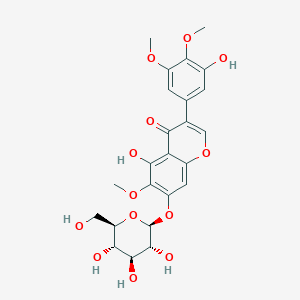
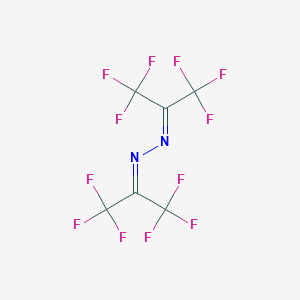
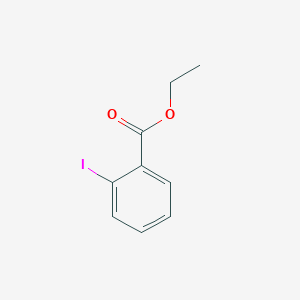

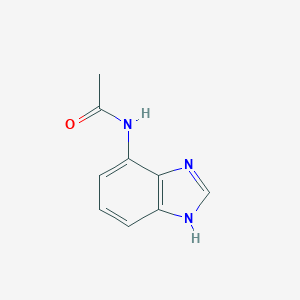
![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![4-tert-Butyl-calix[4]arene tetra-N-propyl ether](/img/structure/B162207.png)

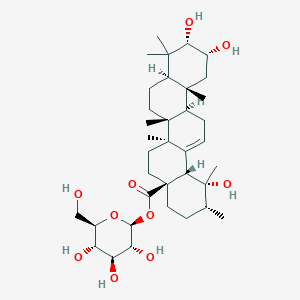
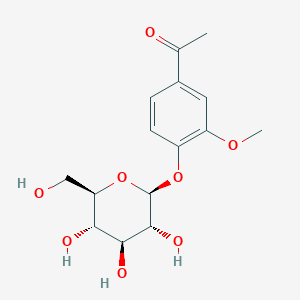

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
